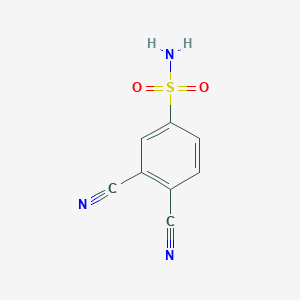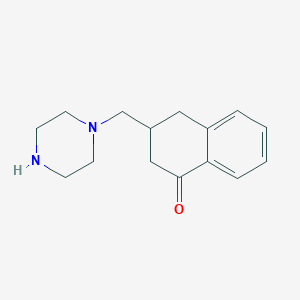![molecular formula C23H18O B12553115 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one CAS No. 143328-35-2](/img/structure/B12553115.png)
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one is an organic compound with a complex structure that includes a benzylphenyl group attached to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one typically involves the reaction of benzylphenyl compounds with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the benzylphenyl group attacks the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The benzylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated benzylphenyl derivatives.
Scientific Research Applications
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
1-Phenyl-2-propanone: A simpler analog with a similar core structure but lacking the benzylphenyl groups.
3-Phenylprop-2-yn-1-ol: Another related compound with an alcohol group instead of the ketone.
Uniqueness: 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of multiple aromatic rings and an alkyne group makes it a versatile compound for various applications.
Properties
CAS No. |
143328-35-2 |
|---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-[(3-benzylphenyl)methyl]phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C23H18O/c1-2-23(24)22-13-7-12-21(17-22)16-20-11-6-10-19(15-20)14-18-8-4-3-5-9-18/h1,3-13,15,17H,14,16H2 |
InChI Key |
VWUUSZKBEYEJDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CC(=C1)CC2=CC=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


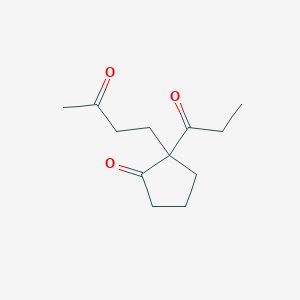
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
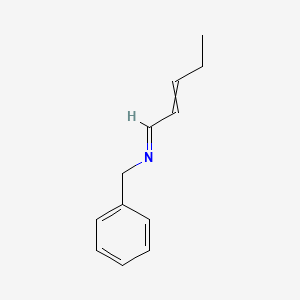
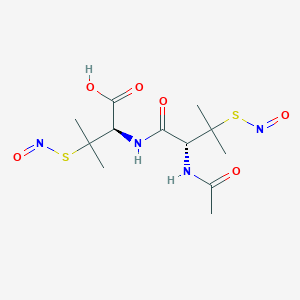
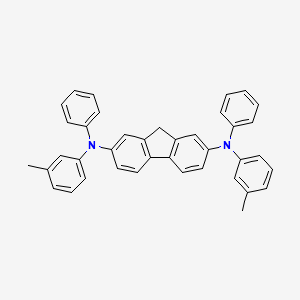
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
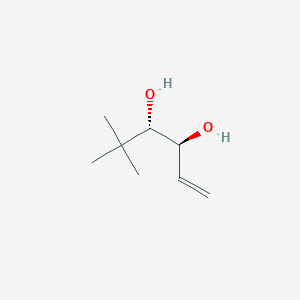
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
